molecular formula C26H27ClFN3O3 B10786104 4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid

4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B10786104
M. Wt: 484.0 g/mol
InChI Key: RKUKGCKNRLOSDX-UHFFFAOYSA-N
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Description

The compound 4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid is a structurally complex molecule featuring a tricyclic heteroaromatic core, a 4-chloro-2-fluorophenylmethyl substituent, a ketone moiety, and a terminal cyclohexane carboxylic acid group. The carboxylic acid group enhances solubility and provides a site for hydrogen bonding, which is critical for binding interactions in biological systems . Structural elucidation of such compounds often relies on crystallographic software like SHELX, which has been instrumental in refining small-molecule structures despite its historical limitations .

Properties

IUPAC Name

4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN3O3/c27-19-8-7-18(22(28)13-19)14-31-23-15-30(11-9-20(23)21-2-1-10-29-25(21)31)24(32)12-16-3-5-17(6-4-16)26(33)34/h1-2,7-8,10,13,16-17H,3-6,9,11-12,14-15H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKGCKNRLOSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)N2CCC3=C(C2)N(C4=C3C=CC=N4)CC5=C(C=C(C=C5)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS Number: 1354804-04-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C26H27ClFN3O3 and a molecular weight of 484 g/mol. Its structure includes a triazatricyclo framework and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and pharmacology. The following sections detail specific activities and findings from relevant studies.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the triazole family. For instance, triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-715
Triazole Derivative BBel-740220
Target CompoundMCF-7TBD

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

The proposed mechanisms of action for compounds similar to the target compound involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds that inhibit mTOR signaling pathways can lead to apoptosis in cancer cells . Additionally, the interaction with DNA through covalent binding has been observed in related aromatic amines .

Case Studies

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider potential toxicological effects. Compounds with similar structures have been associated with adverse effects such as hepatotoxicity and genotoxicity in animal models . Continuous monitoring and evaluation of toxicity profiles are essential for future therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique triazatricyclo structure that contributes to its biological activity. The presence of a chloro and fluorine substituent on the phenyl ring enhances its potency and selectivity towards biological targets. Its molecular formula is C22H24ClFN5O3C_{22}H_{24}ClFN_5O_3, with a molecular weight of approximately 440.90 g/mol.

Antitumor Activity

One of the most promising applications of this compound is its potential antitumor activity. Research indicates that derivatives of triazatricyclo compounds can enhance the efficacy of existing antitumor agents. The compound has shown synergistic effects when used in combination with other chemotherapeutic agents, potentially leading to improved treatment outcomes for cancer patients .

Antimicrobial Properties

The structure of the compound suggests possible antimicrobial properties due to the presence of the chloro and fluorine groups, which are known to enhance the antimicrobial activity of organic compounds. Preliminary studies have indicated that similar compounds exhibit significant activity against various bacterial strains .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Combination Therapy in Oncology : A study involving a related triazatricyclo compound demonstrated enhanced tumor regression when combined with standard chemotherapy regimens .
  • In Vitro Antimicrobial Testing : Laboratory tests have shown that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3):
The target compound and the triazatetracyclic analog exhibit comparable XLogP3 values (~4.7), indicating moderate lipophilicity suitable for membrane permeability. In contrast, the bicyclic thia-azabicyclo compound has a lower XLogP3 (~1.2) due to its hydrophilic amide groups and larger polar surface area.

Hydrogen Bonding: The carboxylic acid in the target compound contributes to its hydrogen bond acceptor count (5), similar to the triazatetracyclic analog .

Structural Rigidity:
The target compound’s tricyclic core limits rotatable bonds (3), favoring conformational restraint and selective target binding. The bicyclic compound , with 7 rotatable bonds, may exhibit greater flexibility, impacting its pharmacokinetic profile .

Electronic and Steric Effects

  • Halogen Substituents: The 4-chloro-2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance metabolic stability compared to non-halogenated analogs.
  • Chromatographic Behavior: The carboxylic acid group in the target compound promotes strong hydrogen bonding with stationary phases in HPLC, leading to higher retention times compared to ester or amide derivatives. This aligns with studies showing that polar functional groups like -COOH significantly increase log k’ values .

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